5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline
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Overview
Description
5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and piperazine groups suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline typically involves multiple steps:
Alkylation: The phenoxyethyl group can be introduced via an alkylation reaction, often using a suitable alkyl halide in the presence of a base.
Piperazine Introduction: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the aniline derivative reacts with 3-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine, which can further react to form various derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Addition: The piperazine ring can undergo nucleophilic addition reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to modify the piperazine ring.
Major Products
Amines: Reduction of the nitro group yields amines, which can be further functionalized.
Substituted Aromatics: Electrophilic aromatic substitution yields various substituted aromatic compounds.
N-alkylated Piperazines: Nucleophilic addition reactions yield N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the piperazine ring, a common motif in many drugs, suggests it may interact with biological targets such as receptors or enzymes.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. The nitro group can be reduced to an amine, which may exhibit activity against certain diseases. Additionally, the phenoxyethyl group may enhance the compound’s ability to cross biological membranes.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can be reduced to an amine, which may then interact with biological targets through hydrogen bonding or ionic interactions. The piperazine ring can enhance binding affinity through hydrophobic interactions, while the phenoxyethyl group may facilitate membrane permeability.
Comparison with Similar Compounds
Similar Compounds
5-(3-methylpiperazin-1-yl)-2-nitroaniline: Lacks the phenoxyethyl group, which may reduce its membrane permeability.
2-nitro-N-(2-phenoxyethyl)aniline: Lacks the piperazine ring, which may reduce its binding affinity to biological targets.
5-(3-methylpiperazin-1-yl)-2-nitro-N-ethyl aniline: Similar structure but with an ethyl group instead of phenoxyethyl, which may alter its pharmacokinetic properties.
Uniqueness
5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline is unique due to the combination of the nitro group, piperazine ring, and phenoxyethyl group. This combination provides a balance of hydrophilic and hydrophobic properties, enhancing its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C19H24N4O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-(3-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C19H24N4O3/c1-15-14-22(11-9-20-15)16-7-8-19(23(24)25)18(13-16)21-10-12-26-17-5-3-2-4-6-17/h2-8,13,15,20-21H,9-12,14H2,1H3 |
InChI Key |
OAWBNSFACJTGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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